Kainic acid monohydrate

Übersicht

Beschreibung

Kainic acid monohydrate is an agonist at the kainate class of ionotropic glutamate receptors . It induces seizures and neurodegeneration in vivo and is used to induce experimental epilepsy in rodents and study the mechanisms of excitation-induced neuronal apoptosis .

Synthesis Analysis

The synthesis of Kainic acid monohydrate has been achieved through various methods. One approach involves the use of genomic sequencing to discover the genes responsible for the biosynthesis of kainic acid in two different seaweeds . Another method involves a highly stereoselective synthesis from the known intermediate 4 via a well-developed three-step procedure .Molecular Structure Analysis

The molecular structure of Kainic acid monohydrate has been determined through X-ray crystal analysis .Chemical Reactions Analysis

Kainic acid monohydrate is a potent neuroexcitatory amino acid agonist that acts by activating receptors for glutamate . Over the past 65 years, more than 70 syntheses of kainic acid have been published .Physical And Chemical Properties Analysis

Kainic acid monohydrate has a molecular weight of 231.25 g/mol . It is soluble in water and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Agonist for Kainate-class Ionotropic Glutamate Receptors

Kainic acid monohydrate serves as an agonist for kainate-class ionotropic glutamate receptors . These receptors directly gate ion channels and are generally excitatory .

Induction of Seizures and Neurodegeneration

Kainic acid monohydrate is known to initiate seizures and neurodegeneration in live organisms . This property is often leveraged in research to understand the mechanisms of these phenomena.

Experimental Epilepsy Induction

One of the key applications of Kainic acid monohydrate is its use in inducing experimental epilepsy in rodents . This helps researchers study epilepsy in a controlled environment and develop potential treatments.

Study of Excitation-induced Neuronal Apoptosis

Kainic acid monohydrate is used to explore the mechanisms underlying excitation-induced neuronal apoptosis . Apoptosis, or programmed cell death, is a crucial process in development and disease, and understanding its triggers can provide valuable insights.

Stereotaxic Intrahippocampal Administration

Kainic acid monohydrate can be administered intrahippocampally in a stereotaxic manner . This allows for precise control over the dose and location of administration, leading to more reproducible results and lower inter-individual variability .

Seizure Monitoring

When combined with electroencephalographic seizure monitoring, Kainic acid monohydrate can be used to study the characteristics and mechanisms of seizures . This can help in the development of more effective anti-epileptic drugs.

Wirkmechanismus

Target of Action

Kainic acid monohydrate primarily targets the kainate-class ionotropic glutamate receptors . These receptors play a crucial role in the transmission of glutamate signals across the synapse, which is essential for various cognitive functions.

Mode of Action

Kainic acid monohydrate acts as an agonist for these receptors . This means it binds to these receptors and activates them, leading to an increase in the transmission of glutamate signals. This increased activity can lead to seizures and neurodegeneration .

Biochemical Pathways

The activation of kainate-class ionotropic glutamate receptors by kainic acid monohydrate can lead to a cascade of biochemical reactions. This includes the disruption of mitochondrial function, inducing the release of lactate dehydrogenase (LDH), and reducing 3- (4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) . It also triggers the generation of lipid peroxides, which are key mediators in initiating and regulating inflammation and oxidative stress .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability.

Result of Action

The activation of the kainate-class ionotropic glutamate receptors by kainic acid monohydrate can lead to seizures and neurodegeneration . This makes it a useful tool in research for inducing experimental epilepsy in rodents and exploring the mechanisms underlying excitation-induced neuronal apoptosis .

Action Environment

The action, efficacy, and stability of kainic acid monohydrate can be influenced by various environmental factors. For instance, the compound should be stored at +4ºC for dry preservation . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other neurotransmitters and the overall health status of the neurons.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

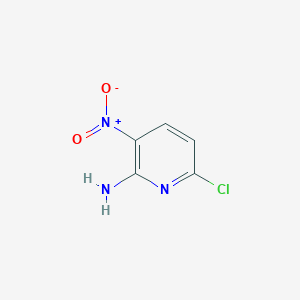

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNZRJRSYLQHLT-SLGZUKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206732 | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kainic acid monohydrate | |

CAS RN |

58002-62-3 | |

| Record name | Kainic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of kainic acid monohydrate?

A1: The research paper focuses on elucidating the three-dimensional structure of kainic acid monohydrate using X-ray crystallography. While the abstract doesn't provide specific details on the molecular formula and weight, it highlights that the study successfully determined the crystal and molecular structure of kainic acid monohydrate []. This information is crucial for understanding the compound's interactions at a molecular level and paves the way for further research on its biological activity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.